molecular formula C18H14FNO4 B11345323 4-Fluorophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate

4-Fluorophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B11345323
M. Wt: 327.3 g/mol
InChI Key: JQEOKSTZQAWNME-UHFFFAOYSA-N
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Description

4-Fluorophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a fluorophenyl group, an ethoxyphenyl group, and an oxazole ring, making it a molecule of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced into the phenyl ring.

    Attachment of the Ethoxyphenyl Group: This can be achieved through an etherification reaction, where an ethoxy group is introduced to the phenyl ring via a Williamson ether synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time to optimize yield and purity.

    Catalysts and Solvents: The use of specific catalysts and solvents can enhance the efficiency of the reactions and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

4-Fluorophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluorophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

Molecular Formula

C18H14FNO4

Molecular Weight

327.3 g/mol

IUPAC Name

(4-fluorophenyl) 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C18H14FNO4/c1-2-22-14-7-3-12(4-8-14)17-11-16(20-24-17)18(21)23-15-9-5-13(19)6-10-15/h3-11H,2H2,1H3

InChI Key

JQEOKSTZQAWNME-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC=C(C=C3)F

Origin of Product

United States

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